1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid

Catalog No.
S3125748
CAS No.
1192189-52-8
M.F
C19H27NO5
M. Wt
349.427
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic...

CAS Number

1192189-52-8

Product Name

1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxymethyl)piperidine-4-carboxylic acid

Molecular Formula

C19H27NO5

Molecular Weight

349.427

InChI

InChI=1S/C19H27NO5/c1-18(2,3)25-17(23)20-11-9-19(10-12-20,16(21)22)14-24-13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,21,22)

InChI Key

XJRNPINVMULUJU-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(COCC2=CC=CC=C2)C(=O)O

Solubility

not available

Organic Synthesis

This compound can be used as a building block in organic synthesis . It can be used in the creation of other complex molecules, including pharmaceuticals, polymers, and other chemical products .

Protodeboronation of Pinacol Boronic Esters

In a study, pinacol boronic esters, which are similar to the compound , were used in the protodeboronation process . This process is a part of a protocol that allows for formal anti-Markovnikov alkene hydromethylation . This transformation was applied to methoxy protected ( )-D8-THC and cholesterol .

Suzuki-Miyaura Coupling

The compound might be used in the Suzuki-Miyaura coupling , a type of cross-coupling reaction, used in organic chemistry to synthesize carbon-carbon bonds .

Functional Group Transformations

The boron moiety in the compound can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Borylation Approaches

To access the B-building blocks, various borylation approaches have been developed over the years . This includes the prominent asymmetric hydroboration reaction reported by H. C. Brown in 1961 .

Hydrogenation of Unactivated Alkenes

In 2005, Renaud and coworkers described an efficient sequence for the formal hydrogenation of unactivated alkenes to alkanes using a hydroboration-deboronation strategy . The protodeboronation of in situ generated catechol boronic esters proceeds via a radical chain reaction .

1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid is a complex organic compound characterized by the molecular formula C19H27NO5C_{19}H_{27}NO_{5} and a molecular weight of 349.43 g/mol. This compound features a piperidine ring, which is a six-membered nitrogen-containing heterocycle. The structure includes a tert-butoxycarbonyl (Boc) protecting group, a benzyloxy methyl group, and a carboxylic acid functional group, making it significant in organic synthesis and medicinal chemistry due to its stability and reactivity .

  • The benzyloxy group may cause mild skin irritation [].
  • Standard laboratory safety practices should be followed when handling the compound, including wearing gloves, eye protection, and working in a fume hood.
Typical of carboxylic acids and piperidine derivatives. Key reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Nucleophilic Substitution: The benzyloxy methyl group can participate in nucleophilic substitution reactions under basic conditions.
  • Decarboxylation: Under certain conditions, the carboxylic acid moiety may lose carbon dioxide, leading to the formation of piperidine derivatives .

1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid exhibits notable biological activities, particularly in the realm of medicinal chemistry. Its derivatives are often explored for their potential as pharmaceuticals targeting the central nervous system. The compound's structure allows it to interact with various biological targets, influencing enzyme mechanisms and protein-ligand interactions .

The synthesis of 1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid generally involves several steps:

  • Protection of the Piperidine Nitrogen: The piperidine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to prevent unwanted reactions at the nitrogen atom.
  • Introduction of the Benzyloxy Methyl Group: The Boc-protected piperidine is then reacted with benzyl chloromethyl ether in the presence of sodium hydride to introduce the benzyloxy methyl group.
  • Carboxylation: Finally, carbon dioxide is introduced under high pressure and temperature conditions to form the carboxylic acid group .

The applications of 1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid span several fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Medicinal Chemistry: The compound is utilized in developing drugs aimed at treating neurological disorders.
  • Biochemical Research: It is used in studies related to enzyme mechanisms and protein interactions .

Research into the interactions of 1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid with biological targets reveals its potential influence on enzyme activity and protein function. The presence of the carboxylic acid enables ionic interactions with positively charged residues in proteins, while the benzyloxy methyl group enhances hydrophobic interactions . These characteristics make it a valuable tool for probing biological systems.

Several compounds share structural similarities with 1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid, each exhibiting unique properties:

Compound NameKey Features
1-Boc-4-piperidinecarboxylic acidLacks benzyloxy methyl group; less hydrophobic.
4-[(benzyloxy)methyl]-4-piperidinecarboxylic acidLacks Boc group; more reactive but less stable.
1-Boc-4-[(methoxy)methyl]-4-piperidinecarboxylic acidContains methoxy instead of benzyloxy; affects reactivity.
4-((((benzyloxy)carbonyl)amino)methyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acidFeatures an additional amino group; broader biological activity .

The unique combination of functional groups in 1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid enhances its hydrophobicity and reactivity, distinguishing it from its analogs and making it particularly useful in drug development and organic synthesis .

XLogP3

2.3

Dates

Modify: 2023-08-18

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